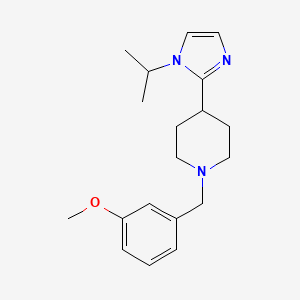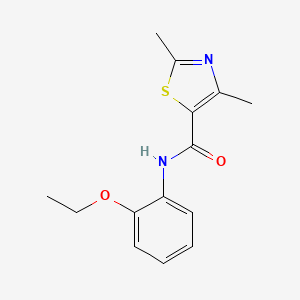![molecular formula C21H27N5O2 B5640697 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640697.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The focus of this analysis is a compound within the diazaspiro[5.5]undecane family, which has been the subject of various chemical studies due to its potential applications and intriguing structural characteristics. Research in this area aims to elucidate the synthetic routes, molecular structures, and properties of these compounds to further understand their applications in various fields.
Synthesis Analysis
Synthesis of diazaspiro[5.5]undecane derivatives often involves innovative methodologies to construct the spiro framework, a characteristic feature of this class of compounds. For instance, a method described by Parameswarappa and Pigge (2011) involves the intramolecular spirocyclization of 4-substituted pyridines, highlighting a synthetic approach to 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The crystal structure of related compounds, such as those studied by Zeng, Wang, and Zhang (2021), provides valuable insights into the spatial arrangement of atoms within the diazaspiro[5.5]undecane framework. These structures are typically characterized using techniques like X-ray crystallography to detail the 3D arrangement of atoms, which is crucial for understanding the compound's reactivity and properties (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions that modify their structure and functionality. The synthesis and characterization of novel bis-triazenes, as reported by Peori, Vaughan, and Hooper (1998), demonstrate the chemical versatility of the diazaspiro[5.5]undecane scaffold in forming complex nitrogen-containing structures (Peori, Vaughan, & Hooper, 1998).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Studies like those conducted by Yuan, Li, Zhang, and Yuan (2017) on (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol synthesized with nanosolid superacid offer insights into the physical characteristics of these compounds, including their crystal packing and hydrogen bonding interactions (Yuan, Li, Zhang, & Yuan, 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-(6-methylpyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-2-3-17(12-23-16)20(28)25-10-7-21(8-11-25)6-4-19(27)26(14-21)9-5-18-13-22-15-24-18/h2-3,12-13,15H,4-11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPSLMMWCCVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)

![methyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5640649.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)
![1-tert-butyl-5-(4-methyl-1,3-thiazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5640663.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640669.png)

![1-[2-(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5640678.png)

![N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5640717.png)
![4-[(7-methyl-2-naphthyl)sulfonyl]morpholine](/img/structure/B5640723.png)
![5-{2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5640738.png)